

Comparative Analysis of Loviride-Induced HIV-1 Reverse Transcriptase Mutations: K103N and Y181C

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Compound of Interest		
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A Guide for Researchers in Antiviral Drug Development

The emergence of drug-resistant mutations is a primary challenge in the long-term efficacy of antiretroviral therapy. **Loviride**, an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrated this principle clearly during its clinical trials. Although it did not receive marketing approval due to insufficient potency, its use led to the selection of key resistance mutations in the HIV-1 reverse transcriptase (RT) enzyme, notably K103N and Y181C.[1] This guide provides a comparative analysis of these two critical mutations, offering quantitative data on their impact on NNRTI susceptibility, detailed experimental methodologies for their study, and visual representations of the underlying molecular mechanisms and workflows.

Mechanism of NNRTI Action and Resistance

Non-nucleoside reverse transcriptase inhibitors are allosteric inhibitors. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[2][3][4] This binding induces a conformational change in the enzyme, restricting its flexibility and inhibiting the conversion of viral RNA to DNA.[4][5]

The K103N and Y181C mutations confer resistance through distinct but effective mechanisms that disrupt the binding of NNRTIs to this pocket.

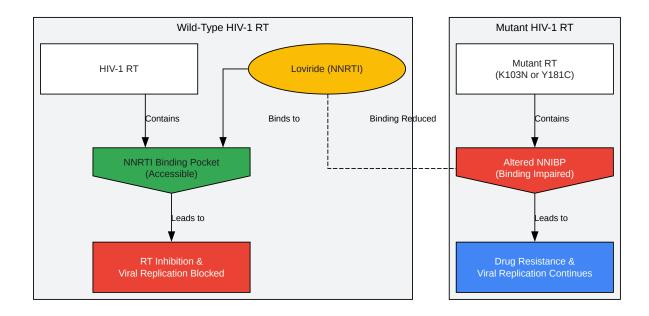




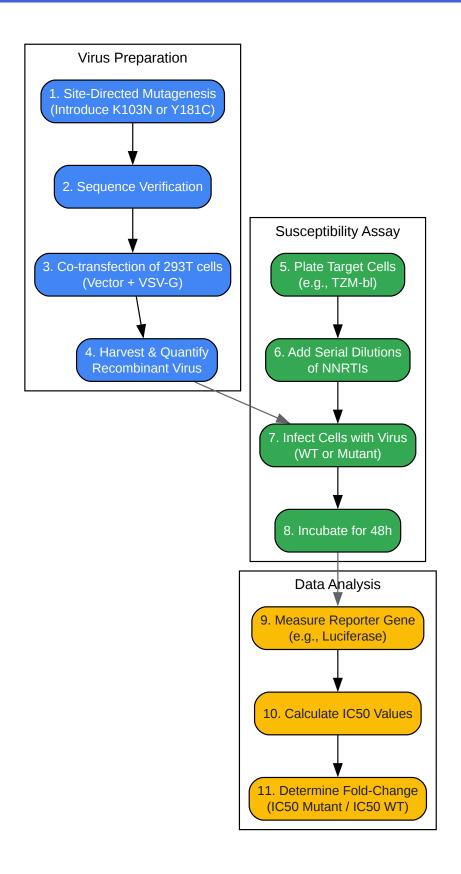


- K103N (Lysine to Asparagine at codon 103): This is one of the most prevalent NNRTI-resistant mutations.[2][6] The resistance mechanism is subtle; instead of causing a direct steric clash, the asparagine at position 103 forms a new hydrogen bond network with the side-chain of another residue, Tyr188.[3][7] This interaction stabilizes the unbound, "closed" conformation of the binding pocket, which significantly reduces the ability of NNRTIs to access and bind to the enzyme.[7] This mechanism explains its broad cross-resistance to many first-generation NNRTIs.[7]
- Y181C (Tyrosine to Cysteine at codon 181): This mutation directly impacts the NNRTI binding pocket. The bulky tyrosine residue at position 181 provides a critical aromatic π - π stacking interaction with the aromatic rings of many NNRTIs.[2] Replacing it with the much smaller cysteine residue eliminates this crucial interaction.[2] Furthermore, the Y181C mutation can introduce a steric hindrance that physically obstructs the binding of certain NNRTIs.[2]









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